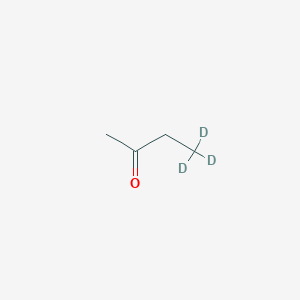

2-Butanone-4,4,4-d3

説明

Significance of Deuterium (B1214612) Labeling in Chemical and Biological Sciences

Deuterium labeling is a non-radioactive method of isotopic labeling where hydrogen atoms in a molecule are replaced by deuterium atoms. youtube.com This seemingly subtle change in mass imparts unique physicochemical properties that are leveraged in a wide array of scientific applications. clearsynth.com

One of the most significant consequences of deuterium substitution is the kinetic isotope effect (KIE) . libretexts.orgwikipedia.org The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the carbon-hydrogen (C-H) bond, leading to a higher activation energy for bond cleavage. libretexts.orgcolumbia.edu This means that reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond. wikipedia.org This effect is a cornerstone in the elucidation of reaction mechanisms, allowing researchers to identify the rate-determining steps of a chemical transformation. thalesnano.comlibretexts.org

In the biological sciences, deuterium labeling is instrumental for several reasons:

Metabolic Pathway Tracing: By introducing deuterium-labeled compounds into a biological system, scientists can track the metabolic fate of molecules, observing how they are absorbed, distributed, metabolized, and excreted. simsonpharma.comacs.org This is crucial for understanding drug metabolism and the intricate pathways of biochemical reactions. symeres.com

Pharmacokinetic Studies: The KIE can be exploited to enhance the metabolic stability of drug candidates. acs.orgresearchgate.net By replacing hydrogen with deuterium at sites of metabolic attack, the rate of metabolism can be slowed, potentially leading to improved pharmacokinetic profiles. symeres.comrsc.org

Structural Biology: Deuterium labeling is used in conjunction with techniques like neutron scattering and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the three-dimensional structures of proteins and other biomolecules. thalesnano.comacs.org In NMR, the use of deuterated solvents minimizes interference from solvent protons, resulting in cleaner spectra and more precise structural data. clearsynth.com

Quantitative Analysis: Deuterated compounds serve as ideal internal standards in mass spectrometry-based quantitative analysis. thalesnano.comacs.org Their chemical behavior is nearly identical to their non-deuterated counterparts, but their difference in mass allows for accurate and precise quantification of the target analyte. thalesnano.com

Role of Deuterated Ketones in Advanced Research Disciplines

Ketones are a fundamental functional group in organic chemistry and are prevalent in numerous natural products and pharmaceutical agents. researchgate.net The deuteration of ketones provides researchers with specialized tools for a variety of advanced research applications.

Drug Discovery and Development: The keto group is a common feature in many drug molecules. rsc.org Deuterating these molecules at specific positions can alter their metabolic profiles, a strategy that has gained considerable attention in pharmaceutical research. researchgate.net For example, the deuterated drug deutetrabenazine received FDA approval for the treatment of chorea associated with Huntington's disease. researchgate.net

Spectroscopic Probes: Deuterated ketones are valuable as probes in various spectroscopic techniques. In NMR spectroscopy, they can be used to simplify complex spectra and aid in signal assignment. clearsynth.com In Raman spectroscopy, the C-D bond provides a unique vibrational signature that can be used to study molecular interactions and dynamics. rsc.org

Recent research has focused on developing efficient and selective methods for the deuteration of ketones, utilizing various catalysts and deuterium sources like D₂O. researchgate.netrsc.orgrsc.org These advancements are expanding the accessibility and application of deuterated ketones in diverse scientific fields. rsc.org

Structure

3D Structure

特性

IUPAC Name |

4,4,4-trideuteriobutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O/c1-3-4(2)5/h3H2,1-2H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWEHNKRNPOVVGH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480154 | |

| Record name | 2-Butanone-4,4,4-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53389-26-7 | |

| Record name | 2-Butanone-4,4,4-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Butanone-4,4,4-d3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for 2 Butanone 4,4,4 D3 and Analogous Deuterated Ketones

Strategies for Site-Selective Deuteration

Site-selective deuteration refers to the specific incorporation of deuterium (B1214612) at a particular, desired position within a molecule. rsc.org Achieving this specificity is a significant challenge, especially at unactivated aliphatic positions that are not adjacent to activating functional groups. nih.gov While numerous methods exist, their applicability depends on the target position for deuteration. For ketones, the hydrogens on the carbon atoms adjacent to the carbonyl group (α-hydrogens) are the most readily exchangeable. However, labeling at other positions, as in 2-Butanone-4,4,4-d3 where the terminal methyl group is deuterated, necessitates alternative strategies. nih.govsigmaaldrich.com

Hydrogen-deuterium (H/D) exchange is a widely utilized and powerful method for introducing deuterium into organic molecules, particularly at positions alpha to a carbonyl group. nih.govquimicaorganica.org This process takes advantage of the increased acidity of α-hydrogens, which can be removed to form a reactive intermediate (an enol or enolate) that is subsequently deuterated by a deuterium source, most commonly deuterium oxide (D₂O). quimicaorganica.orglibretexts.org The exchange can be catalyzed by acids, bases, or transition metals. rsc.org

Under acidic conditions, the deuteration of a ketone proceeds through an enol intermediate. libretexts.orglibretexts.org The mechanism involves the initial protonation (or deuteration by D₃O⁺) of the carbonyl oxygen, which enhances the acidity of the α-hydrogens. libretexts.orgmasterorganicchemistry.com A weak base, typically the D₂O solvent, then removes an α-proton to form a neutral enol intermediate. libretexts.org This enol then tautomerizes back to the keto form by capturing a deuteron (B1233211) from the D₃O⁺, resulting in the incorporation of a deuterium atom at the α-position. libretexts.org This process is reversible and can be repeated, leading to the exchange of all available α-hydrogens if an excess of the deuterium source is used. libretexts.org Superacid catalysts have also been developed to achieve high deuteration efficiency under metal-free conditions. rsc.org

Mechanism of Acid-Catalyzed Deuteration

Protonation/Deuteration of Carbonyl: The carbonyl oxygen is protonated by an acid catalyst (e.g., D₃O⁺). libretexts.org

Enol Formation: A base (e.g., D₂O) removes an α-hydrogen, forming the enol. This is often the slow, rate-determining step. libretexts.org

α-Deuteration: The enol's π-bond attacks a deuterated acid, adding a deuterium to the α-carbon and reforming the carbonyl. libretexts.org

Deprotonation: The protonated carbonyl is deprotonated to regenerate the catalyst and yield the α-deuterated ketone. libretexts.org

In the presence of a base, H/D exchange occurs via an enolate anion intermediate. quimicaorganica.orgmasterorganicchemistry.com A base removes an acidic α-proton from the ketone to form the corresponding enolate. quimicaorganica.org This enolate anion then abstracts a deuteron from the deuterated solvent (e.g., D₂O) to yield the α-deuterated ketone. quimicaorganica.org This process is repeated until all acidic α-hydrogens have been replaced by deuterium. quimicaorganica.org The choice of base can range from alkali hydroxides to milder bases like potassium carbonate or solid catalysts such as Barium Oxide (BaO), which can provide good to excellent deuterium incorporation under mild conditions. nih.govscispace.comresearchgate.net

| Catalysis Type | Key Intermediate | Typical Reagents | Mechanism Summary | Primary Deuteration Site |

|---|---|---|---|---|

| Acid-Catalyzed | Enol | D₂O, DCl, CF₃COOD libretexts.orgnih.gov | Protonation of C=O, followed by deprotonation at α-carbon to form enol, which then gets deuterated. libretexts.org | α-position |

| Base-Catalyzed | Enolate | D₂O, NaOD, K₂CO₃, BaO quimicaorganica.orgresearchgate.net | Deprotonation at α-carbon to form enolate, which is then deuterated by the solvent. quimicaorganica.orgmasterorganicchemistry.com | α-position |

Transition metals such as ruthenium, palladium, iridium, and copper offer alternative catalytic pathways for H/D exchange. rsc.orgnju.edu.cnresearchgate.net These methods can provide high selectivity and function under milder conditions than some classical acid or base-catalyzed reactions. researchgate.net Ruthenium catalysts, for example, can be used with a transient directing group formed in situ to direct deuteration specifically to the ortho-positions of aromatic ketones or the α-carbonyl position. researchgate.netuni-rostock.de Copper-catalyzed systems have been developed for the degree-controlled deuteration of alkyl groups by employing a traceless activating group. nih.govacs.org These advanced methods allow for the selective introduction of one, two, or three deuterium atoms at a specific site. nih.gov

Reductive Deuteration Pathways for Ketones

Reductive deuteration provides a method to produce deuterated alcohols from ketone precursors. nih.gov This strategy involves the reduction of the carbonyl group with simultaneous incorporation of deuterium. A practical method utilizes magnesium (Mg) in D₂O, which affords α-deuterated alcohols with nearly complete deuterium incorporation at the carbinol carbon. nih.govacs.org Other approaches include electrochemical reduction where D₂O can serve as the deuterium source. mdpi.com Furthermore, one-pot sequential reactions have been developed that first perform an H/D exchange to deuterate the α-position(s) and then follow with a reductive deuteration of the carbonyl group, resulting in α,β-deuterated alcohols from the initial ketone. researchgate.netresearchgate.net

| Method | Reagents/Catalyst | Precursor | Product | Reference |

|---|---|---|---|---|

| Direct Reductive Deuteration | Mg/BrCH₂CH₂Br/D₂O | Ketone | α-Deuterated Alcohol | nih.govacs.org |

| Photoredox/Chiral Brønsted Acid Catalysis | Photosensitizer, Hantzsch ester, D₂O | Azaarene-based Ketone | Enantioenriched α-Deuterated Secondary Alcohol | nju.edu.cn |

| Sequential HIE/Reductive Deuteration | Catalyst for HIE, then reducing agent | Ketone | α,β-Deuterated Alcohol | researchgate.netresearchgate.net |

Coupling Reactions Utilizing Deuterated Precursors for Alkyl Deuteration

For incorporating deuterium at positions that are not activated by an adjacent functional group, such as the γ-position in this compound, the most effective strategy is often to construct the molecule from smaller, pre-deuterated building blocks. rsc.orgnih.gov This approach avoids issues with selectivity that plague H/D exchange reactions when targeting remote C-H bonds. The synthesis of this compound (CD₃CH₂COCH₃) would typically involve a coupling reaction between a precursor containing the CD₃ group and a three-carbon electrophile. For example, a deuterated Grignard reagent like methyl-d3-magnesium iodide (CD₃MgI) could be reacted with an appropriate acyl chloride or other electrophilic partner. Another approach involves the Cu-catalyzed coupling of esters with reagents like bis[(pinacolato)boryl]methane (B124671) and trapping with D₂O to generate CD₂H-methyl ketones, demonstrating the power of coupling methods for controlled partial deuteration. rsc.org

| Deuterated Precursor | Coupling Partner | Reaction Type | Exemplary Product |

|---|---|---|---|

| CD₃-Reagent (e.g., CD₃MgI) | Acyl Halide or Ester | Organometallic Addition/Coupling | γ-Deuterated Ketone |

| Deuterated Alkyl Halide | Enolate | Enolate Alkylation | Variously Deuterated Ketone |

| Ester | Bis[(pinacolato)boryl]methane, then D₂O | Cu-catalyzed Coupling | CD₂H-Methyl Ketone |

Electrochemical Approaches to Deuteration of Organic Molecules

Electrochemical methods offer a promising, green, and safe alternative for the deuteration of organic molecules, including ketones. acs.orgorganic-chemistry.org These techniques often use D2O as the deuterium source, which is significantly less expensive than alternatives like D2 gas. nih.govresearchgate.net

One approach involves an undivided cell with zinc and tin electrodes and tetrabutylammonium (B224687) chloride (TBAC) as the electrolyte, using water (or D2O for deuteration) as both the solvent and hydrogen/deuterium source. acs.orgorganic-chemistry.org This system allows for the conversion of a wide range of aldehydes and ketones to their corresponding alcohols or deuterated alcohols under mild conditions. acs.orgorganic-chemistry.org A key advantage is the ability to recycle the electrolytes and water, and the process has been successfully scaled up to the kilogram level. acs.org

Another advanced electrochemical system utilizes a deuterium ion diffusion-based all-solid electrolyzer. nih.gov This setup features a RuO₂ anode for generating D+ from pure D2O and a specialized cathode (Pd/nitrogen-doped carbon-based liquid diffusion cathode, Pdδ+/NC LDC) to enhance selective deuteration. nih.govresearchgate.net This method has demonstrated high selectivity (over 99%) and Faradaic efficiency (72%) for the deuteration of various unsaturated compounds, including aldehydes, ketones, imines, and alkenes. nih.govresearchgate.net The system's potential for practical, large-scale applications is highlighted by its successful ten-gram-scale production of deuterated benzyl (B1604629) alcohol over 500 hours. nih.gov

Electrochemical methods address several limitations of conventional reductive deuteration, such as the high cost of deuterium sources and difficulties in product separation and D2O recycling. nih.govresearchgate.net While promising, challenges remain in improving Faradaic efficiency and reducing separation costs in some existing electrochemical methods. nih.govresearchgate.net

Table 3: Performance of a Pdδ+/NC LDC-based Electrolyzer for Reductive Deuteration

| Substrate Type | Example Substrate | Product | Selectivity (%) | Faradaic Efficiency (%) |

|---|---|---|---|---|

| Aldehyde | Benzaldehyde | Deuterated benzyl alcohol | >99 | 72 |

| Ketone | - | Deuterated alcohol | High | High |

| Imine | - | Deuterated amine | High | High |

| Alkene | - | Deuterated alkane | High | High |

Data is based on the reported capabilities of the deuterium ion diffusion-based all-solid electrolyzer. nih.gov

Enzymatic Synthesis and Biocatalytic Deuteration

Enzymatic and biocatalytic methods are emerging as powerful tools for the asymmetric synthesis of deuterated compounds, offering high selectivity under mild conditions. rsc.orgresearchgate.net These approaches often leverage the inherent stereoselectivity of enzymes to produce chiral deuterated molecules. researchgate.net

A key challenge in using NADH-dependent enzymes for deuteration has been the supply of the isotopically-labeled cofactor, [4-²H]-NADH. researchgate.net Conventional methods for recycling this cofactor rely on sacrificial deuterated reductants. researchgate.net Recent innovations have led to biocatalytic systems that can generate [4-²H]-NADH using D2O as the deuterium source and H2 as a clean reductant. researchgate.net

Flavin-dependent 'ene'-reductases (EREDs) are particularly versatile biocatalysts used for the asymmetric reduction of activated olefins. nih.gov By merging photoredox catalysis with biocatalysis, the catalytic capabilities of EREDs have been expanded. nih.gov For example, a photoenzymatic approach can achieve radical-mediated ketone reduction. nih.gov In this process, light activation enables the enzyme to perform a non-native reduction. nih.gov

Furthermore, a biocatalytic system was recently developed for the enantioselective reductive dehalogenation, leading to the asymmetric synthesis of α-deuterated carbonyl compounds with high yields, enantiomeric excess, and deuterium incorporation. rsc.org Thiamine diphosphate (B83284) (ThDP)-dependent enzymes have also been utilized for the biocatalytic synthesis of deuterated aldehydes through a hydrogen-isotope exchange (HIE) reaction. researchgate.net

These biocatalytic strategies represent a move towards more sustainable and efficient synthesis of deuterated compounds, including ketones and their derivatives, with significant potential for pharmaceutical and industrial applications. researchgate.netresearchgate.net

Table 4: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| CD2H-Methyl Ketone |

| Methyl ketone |

| N-methylpicolino-hydrazonamide (MPHA) |

| Copper(I) acetate (B1210297) (CuOAc) |

| 1-Adamantanecarboxylic acid (1-AdCO2H) |

| 1,4-dioxane |

| N,N-Dimethylacetamide (DMA) |

| bis[(pinacolato)boryl]methane |

| D2O (Deuterium oxide) |

| CDH2I (Iodomethane-d2) |

| CD2HI (Iodomethane-d2) |

| Zinc (Zn) |

| Tin (Sn) |

| Tetrabutylammonium chloride (TBAC) |

| Ruthenium(IV) oxide (RuO₂) |

| Benzaldehyde |

| Benzyl alcohol |

| [4-²H]-NADH |

| Thiamine diphosphate (ThDP) |

| Acetophenone-d2 |

| 4-Methoxyacetophenone-d2 |

| 2-Acetylnaphthalene-d2 |

| 1,4-Diacetylcyclohexane-d4 |

| Austedo (Deutetrabenazine) |

Spectroscopic Characterization and Analytical Methods for Deuterated Butanone Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Deuterated Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. In the context of deuterated compounds like 2-Butanone-4,4,4-d3, NMR provides unique insights into the molecular environment.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

In the ¹H NMR spectrum of standard 2-butanone (B6335102), the protons exhibit three distinct chemical environments, leading to three separate signals with an integration ratio of 3:2:3. docbrown.info The methyl protons adjacent to the carbonyl group (α'-CH₃) appear as a singlet, the methylene (B1212753) protons (α-CH₂) as a quartet, and the terminal methyl protons (β-CH₃) as a triplet. cdnsciencepub.com

For this compound, the introduction of deuterium (B1214612) at the C4 position significantly alters the ¹H NMR spectrum. The signal corresponding to the terminal methyl group (now CD₃) disappears from the proton spectrum. Consequently, the ¹H NMR spectrum of this compound is simplified, showing only two signals: a singlet for the α'-methyl protons (CH₃CO) and a singlet for the α-methylene protons (COCH₂). The quartet observed for the α-methylene protons in the non-deuterated compound collapses into a singlet because the adjacent methyl group's protons, which caused the splitting, have been replaced by deuterium. cdnsciencepub.com

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

A standard ¹³C NMR spectrum of 2-butanone displays four distinct signals, corresponding to the four unique carbon environments in the molecule. docbrown.infolibretexts.org The carbonyl carbon (C=O) is the most deshielded, appearing at the lowest field (highest ppm value), typically around 209 ppm. docbrown.info The other carbons appear at higher fields (lower ppm values). docbrown.infolibretexts.org

In this compound, the ¹³C NMR spectrum still shows four signals, but the signal for the deuterated carbon (C4) is noticeably affected. Due to the presence of deuterium, the C4 signal splits into a multiplet (a 1:1:1 triplet) because of the spin-spin coupling between the carbon-13 nucleus and the deuterium nucleus (which has a spin quantum number I=1). ucl.ac.uk Furthermore, the chemical shift of this carbon is shifted slightly upfield. nih.gov

Deuterium Isotope Effects on NMR Chemical Shifts

The substitution of hydrogen with deuterium introduces small but measurable changes in the NMR chemical shifts of nearby nuclei, an effect known as the deuterium isotope effect (DIE). nih.gov These effects are a valuable tool for spectral interpretation and structural analysis. nih.gov

In general, the heavier deuterium isotope causes a slight upfield shift (to a lower ppm value) for the directly attached carbon and for protons on adjacent carbons. cdnsciencepub.comnih.gov For this compound, the chemical shift of the C4 carbon is shifted upfield. nih.gov Similarly, the protons on the adjacent C3 methylene group also experience a small upfield shift. cdnsciencepub.com The magnitude of this upfield shift is typically on the order of a few parts per billion (ppb) for protons and a fraction of a part per million (ppm) for carbons. nih.gov Long-range deuterium isotope effects can also be observed, influencing the chemical shifts of nuclei several bonds away from the site of deuteration. nih.govrsc.org

Application of Deuterated Solvents in NMR Experiments

Deuterated solvents are essential for conducting NMR experiments on dissolved samples. wvu.edutcichemicals.com By using a solvent in which most hydrogen atoms are replaced by deuterium, the solvent's own proton signals are largely eliminated from the spectrum, preventing them from obscuring the signals of the analyte. savemyexams.comnanalysis.com Common deuterated solvents include chloroform-d (B32938) (CDCl₃), acetone-d₆, and deuterium oxide (D₂O). nanalysis.comucla.edu

While deuterated solvents are "NMR silent" in the proton spectrum, they are visible in the ¹³C NMR spectrum, typically as a multiplet due to carbon-deuterium coupling. ucla.edu For instance, CDCl₃ appears as a triplet at approximately 77 ppm. carlroth.com The small, residual proton signal of the deuterated solvent is often used as a secondary internal reference for calibrating the chemical shift scale. nanalysis.comnih.gov Modern spectrometers can also "lock" onto the deuterium signal of the solvent to maintain a stable magnetic field during the experiment. ucla.edunih.gov

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides information about the functional groups and molecular vibrations within a molecule.

Infrared (IR) Spectroscopy for Functional Group and Molecular Interaction Analysis

The IR spectrum of 2-butanone is characterized by a strong absorption band in the region of 1715 cm⁻¹, which is indicative of the carbonyl (C=O) stretching vibration. echemi.com Other prominent peaks include C-H stretching vibrations between 2850 and 3000 cm⁻¹ and bending vibrations around 1375 cm⁻¹. echemi.com

In this compound, the most significant change in the IR spectrum occurs in the C-H stretching region. The absorption bands corresponding to the stretching vibrations of the C-H bonds in the methyl group at the 4-position are replaced by new bands at lower frequencies, which are characteristic of C-D stretching vibrations. This is due to the greater mass of deuterium compared to hydrogen. The fundamental vibrational frequencies of a molecule are dependent on the masses of its constituent atoms; therefore, isotopic substitution leads to observable shifts in the vibrational spectrum. nist.gov The position of the carbonyl stretch may also be slightly perturbed due to the electronic and vibrational coupling changes resulting from deuteration. The analysis of these spectral shifts provides detailed information about molecular structure and intermolecular interactions. rsc.org

Mass Spectrometry (MS) Techniques for Isotopic Analysis

Mass spectrometry is a cornerstone for the analysis of isotopically labeled compounds, providing both qualitative and quantitative information. nasa.gov It is particularly effective in determining the presence and extent of deuteration in molecules like this compound. nasa.gov

Quantitative analysis of deuterated compounds is essential for applications ranging from metabolic tracer studies to pharmacokinetic research. rsc.org High-resolution mass spectrometry (HR-MS) is a key technique for determining the isotopic enrichment and structural integrity of deuterium-labeled compounds. rsc.org For this compound, which has a mass shift of M+3 compared to its non-deuterated counterpart, MS can precisely quantify the percentage of molecules that have been successfully deuterated. sigmaaldrich.com

Methods combining gas chromatography with mass spectrometry (GC-MS) are frequently employed to separate the deuterated compound from any residual protiated species before mass analysis. nih.gov This approach allows for accurate purity assessment. For example, a study on benzene-d6 (B120219) successfully used GC-MS to verify purity results obtained by other methods. nih.gov Similarly, hydrogen-deuterium exchange mass spectrometry (HDX-MS) is a powerful tool for studying changes in protein conformation and dynamics, and its quantitative potential for analyzing small molecule interactions is being increasingly explored. acs.org

Table 2: Mass Spectrometry Data for 2-Butanone Isotopologues

| Compound | Molecular Formula | Molecular Weight | Mass Shift |

| 2-Butanone | C₄H₈O | 72.11 | M |

| This compound | C₄D₃H₅O | 75.12 | M+3 sigmaaldrich.comscbt.com |

| 2-Butanone-1,1,1,3,3-d5 | C₄H₃D₅O | 77.14 | M+5 scbt.com |

Isotope-Ratio Mass Spectrometry (IRMS) is a specialized form of mass spectrometry designed for the high-precision measurement of isotope ratios. tandfonline.com This technique is particularly valuable in tracer studies where the fate of a labeled molecule is followed through a biological or chemical system. tandfonline.commetsol.com

In a typical IRMS setup coupled with a gas chromatograph (GC-IRMS), the analyte is first separated and then combusted to form simple gases like H₂. The instrument then measures the ratio of deuterium to hydrogen (D/H) with very high accuracy and precision. metsol.com This method can detect even very low levels of deuterium enrichment, making it ideal for tracking deuterated tracers like this compound in complex matrices. metsol.com For example, GC-IRMS has been instrumental in metabolic studies involving deuterated water to measure processes like gluconeogenesis. metsol.com The ability to precisely measure isotopic abundances has wide-ranging applications, including metabolic flux analysis and the elucidation of chemical mechanisms. tandfonline.com

Nanoscale secondary ion mass spectrometry (NanoSIMS) is an advanced imaging technique that can measure isotope ratios at a subcellular level, allowing for the visualization of the distribution of deuterated tracers within tissues and even single cells. nih.govnih.gov

Advanced Chromatographic Separations for Deuterated and Protiated Isotopologues

The separation of deuterated compounds from their non-deuterated (protiated) counterparts is a critical step in their analysis and is essential for applications like non-mass spectrometry-based stable isotope dilution assays. researchgate.net Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques used for this purpose. uta.edunih.gov

The separation is possible due to the "chromatographic isotope effect," where the small mass difference between hydrogen and deuterium leads to slight differences in retention times. researchgate.netuta.edu This effect can be either "normal," where the heavier deuterated compound elutes later, or "inverse," where it elutes earlier. researchgate.net The nature of the isotope effect depends on several factors, including the polarity of the stationary phase, the mobile phase composition, and the position of the deuterium atoms within the molecule. researchgate.netnih.gov

Research has shown that for gas chromatography, nonpolar stationary phases often result in an inverse isotope effect, while polar stationary phases tend to produce a normal isotope effect. researchgate.net For instance, a comprehensive study evaluated 47 isotopologue pairs on twelve different GC stationary phases to optimize their separation. researchgate.netuta.edu In HPLC, the isotope effect can be tuned by altering the mobile phase; for example, switching between acetonitrile- and methanol-containing mobile phases can influence the separation of deuterated and protiated amphetamine derivatives. nih.gov The position of the deuterium atom (e.g., on an aliphatic vs. an aromatic group) also significantly impacts retention behavior. researchgate.netcolab.ws

Table 3: Factors Influencing Chromatographic Separation of Isotopologues

| Factor | Influence on Separation |

| Stationary Phase Polarity | Can determine whether the isotope effect is normal or inverse. researchgate.net |

| Mobile Phase Composition | In HPLC, can be adjusted to tune the isotope effect. nih.gov |

| Deuterium Location | Substitution on aliphatic vs. aromatic parts of a molecule affects retention. researchgate.net |

| Degree of Deuteration | The number of deuterium atoms can influence the magnitude of the isotope effect. uta.edu |

Mechanistic Studies and Kinetic Isotope Effects Kie Involving 2 Butanone 4,4,4 D3

Fundamental Principles of Kinetic Isotope Effects

The kinetic isotope effect is the change in the rate of a chemical reaction upon substitution of an atom in the reactants with one of its isotopes. wikipedia.org Formally, it is expressed as the ratio of the rate constant for the lighter isotope (kL) to that of the heavier isotope (kH).

A primary kinetic isotope effect is observed when the bond to the isotopically substituted atom is being broken or formed in the rate-determining step of the reaction. For deuterium (B1214612) substitution, this is denoted as kH/kD. The magnitude of the primary KIE is a result of the difference in zero-point vibrational energy between a C-H and a C-D bond. A C-H bond has a higher vibrational frequency and thus a higher zero-point energy than a C-D bond. Breaking this bond requires more energy for the deuterated compound, leading to a slower reaction rate. Typical values for primary KIEs involving the cleavage of a C-H/C-D bond range from 6 to 8 at room temperature.

Secondary kinetic isotope effects occur when the isotopically substituted bond is not broken in the rate-determining step. wikipedia.org These effects are generally smaller than primary KIEs and are categorized based on the position of the isotope relative to the reaction center (α, β, etc.). Secondary KIEs arise from changes in the vibrational environment of the C-H/C-D bond between the ground state and the transition state. For instance, a change in hybridization at the carbon atom bearing the isotope can lead to a measurable secondary KIE. An sp3 to sp2 rehybridization typically results in a normal secondary KIE (kH/kD > 1), while an sp2 to sp3 change often leads to an inverse KIE (kH/kD < 1). wikipedia.org

According to transition state theory, the rate of a reaction is dependent on the difference in Gibbs free energy between the reactants and the transition state. The basis for the kinetic isotope effect lies in the differences in zero-point energy (ZPE) for bonds to different isotopes. The ZPE is the lowest possible vibrational energy that a molecule can possess. Due to its greater mass, deuterium has a lower vibrational frequency in a C-D bond compared to hydrogen in a C-H bond, resulting in a lower ZPE. Consequently, more energy is required to reach the transition state for a reaction involving C-D bond cleavage compared to C-H bond cleavage, assuming the bond is significantly weakened or broken in the transition state. This difference in activation energy leads to a slower reaction rate for the deuterated compound. libretexts.orgsemanticscholar.org

In some reactions, particularly those involving the transfer of a proton or hydrogen atom, the observed KIE can be exceptionally large, exceeding the semi-classical limit of around 7 at room temperature. These inflated values are often attributed to quantum tunneling. Due to its wave-like nature, a hydrogen atom can, to a certain extent, penetrate through the activation barrier rather than going over it. This phenomenon is significantly less probable for the heavier deuterium atom. As a result, reactions that proceed via tunneling exhibit unusually large kinetic isotope effects. The observation of a kH/kD ratio significantly above the classical maximum is strong evidence for a tunneling mechanism.

Application of Deuterium Kinetic Isotope Effects in Ketone Reactions

The principles of KIE are widely applied to understand the mechanisms of reactions involving ketones. The hydrogens on the carbon atoms alpha to the carbonyl group are acidic and can be removed by a base, a key step in reactions such as enolization, aldol (B89426) condensations, and halogenations.

In the context of 2-butanone (B6335102), deuteration at the C-4 position (the methyl group adjacent to the carbonyl) to give 2-Butanone-4,4,4-d3 allows for the study of reactions involving the abstraction of a proton from this site. For example, in the base-catalyzed enolization of 2-butanone, two different enolates can be formed: one by deprotonation at C-1 (the methylene (B1212753) group) and the other at C-4 (the methyl group).

A study on the acetate-catalyzed bromination and deuterium exchange of 2-butanone has shown that the regioselectivities of these two reactions are the same. mcmaster.ca This provides strong evidence that enolization is the rate-determining step for both processes. mcmaster.ca By measuring the rate of a reaction, such as halogenation, for both 2-butanone and this compound, a primary kinetic isotope effect would be expected if the C-H bond at the C-4 position is broken in the rate-determining step.

For instance, in the acid-catalyzed enolization of isobutyrophenone, a substrate isotope effect (kH/kD) of 6.2 was observed, consistent with the accepted mechanism where proton removal from the alpha-carbon is rate-limiting. researchgate.net A similar experimental design with this compound would provide critical information about its reaction mechanisms.

While specific experimental data for KIE studies on this compound are not detailed in widely available literature, the table below illustrates typical KIE values that might be expected for the enolization of a ketone where α-proton abstraction is the rate-determining step.

| Reaction Condition | Expected kH/kD | Implication for this compound |

| Base-catalyzed enolization | 5 - 7 | A value in this range would indicate that the C-H bond at the C-4 position is broken in the rate-determining step. |

| Acid-catalyzed enolization | 4 - 6 | Similar to base-catalyzed, this points to rate-determining proton removal from the C-4 position. |

| Reaction with no C-4 H-abstraction | ~ 1 | A KIE value close to unity would suggest that the C-H bonds at the C-4 position are not involved in the rate-limiting step. |

This table is illustrative and presents expected values for ketone enolization based on established principles of kinetic isotope effects. It does not represent measured experimental data for this compound.

Probing Transition State Structures of Butanone Transformations

The use of this compound allows for the investigation of the transition state structure in reactions where the C-H bond at the C4 position is cleaved. A notable example is the study of acetate-catalyzed bromination and deuterium exchange of 2-butanone. Research has demonstrated that the regioselectivities of these two reactions are identical under the same conditions. This finding is crucial as it strongly indicates that the rate-determining step for both reactions is the formation of an enol or enolate intermediate. mcmaster.camcmaster.ca

In these reactions, the cleavage of a C-H or C-D bond at one of the α-carbons (C1 or C3) is the initial and slowest step. By comparing the rate of deuterium exchange at the C1 (methyl) and C3 (methylene) positions of 2-butanone, insights into the transition state of the enolization process can be gained. The relative rates of deprotonation at these two sites provide information about the steric and electronic environment of the transition state.

The kinetic isotope effect observed when using a deuterated substrate like this compound provides a quantitative measure of the degree of C-H bond breaking in the transition state. A significant primary kinetic isotope effect (typically kH/kD > 2) is indicative of a transition state where the C-H bond is substantially broken. The magnitude of the KIE can further elucidate the symmetry of the transition state. According to the Hammond postulate, for an exothermic reaction, the transition state resembles the reactants, leading to a smaller KIE, while for an endothermic reaction, the transition state is more product-like, also resulting in a smaller KIE. A maximum KIE is often observed for a thermoneutral reaction where the transition state is symmetrical.

Investigations of Deprotonation Processes in Butanone Analogues

The deprotonation of unsymmetrical ketones like 2-butanone can lead to the formation of two different enolates: the kinetic enolate and the thermodynamic enolate. The kinetic enolate is formed faster and results from the removal of the more accessible, less sterically hindered proton. In the case of 2-butanone, this would be a proton from the methyl group (C1). The thermodynamic enolate is the more stable enolate, which is typically the more substituted one, formed by removing a proton from the methylene group (C3).

The use of this compound allows for a direct investigation of the kinetic preferences in deprotonation. By reacting the deuterated ketone with a base and analyzing the initial products, the rate of deuterium abstraction from the C4 position can be compared to the rate of proton abstraction from the C2 position. This comparison provides a quantitative measure of the kinetic acidity of the two α-positions.

Studies on the deprotonation of ketones using strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) have shown that the kinetic enolate is preferentially formed. The observed kinetic isotope effect in these deprotonation reactions provides further details about the mechanism. For instance, the magnitude of the KIE can be influenced by factors such as the nature of the base, the solvent, and the temperature, all of which affect the structure and stability of the transition state.

A study on the enolization of 2-pentanone and its deuterated analogue with lithium bases provides a relevant model for understanding the deprotonation of this compound. The deuterium kinetic isotope effects were found to be sensitive to the reaction conditions, as shown in the table below.

| Base | Solvent System | Temperature (°C) | kH/kD |

|---|---|---|---|

| LDA | THF | 0 | 3.8 |

| LDA | THF/HMPA | 0 | 8.1 |

| LHMDS | THF | 0 | 5.2 |

| LHMDS | THF/HMPA | 0 | 9.9 |

This table is generated based on data for a 2-pentanone analogue and is intended to be illustrative of the types of effects observed in ketone deprotonation studies.

The data indicates that the addition of hexamethylphosphoramide (B148902) (HMPA) significantly increases the kinetic isotope effect, suggesting a change in the aggregation state of the lithium amide base and a more organized, and likely more linear, transition state for the proton/deuteron (B1233211) transfer.

Intramolecular vs. Intermolecular Kinetic Isotope Effects

The comparison of intramolecular and intermolecular kinetic isotope effects can provide profound insights into reaction mechanisms, particularly in distinguishing between a concerted process and a stepwise mechanism involving a reactive intermediate.

An intermolecular KIE is measured by comparing the reaction rates of two separate substrates, one isotopically labeled (e.g., this compound) and one unlabeled (2-butanone). This is typically done in two separate experiments or in a competition experiment where a mixture of the two substrates is reacted with a substoichiometric amount of a reagent.

An intramolecular KIE , on the other hand, is determined from a single substrate that contains both isotopes at chemically equivalent or competing sites. For example, if one were to study the deprotonation of 2-butanone-1,1,1-d3, the intramolecular KIE would be the ratio of products formed by removing a proton from the C3 methylene group versus a deuteron from the C1 methyl-d3 group.

A key diagnostic application of comparing these two types of KIEs is in identifying a pre-equilibrium step before the bond-breaking step that involves the isotope. If the rate-determining step is the C-H/C-D bond cleavage, the intermolecular and intramolecular KIEs are expected to be of similar magnitude. However, if a reactive intermediate is formed in a rapid pre-equilibrium before the rate-determining C-H/C-D bond cleavage, the intermolecular KIE will be diminished or even unity, while the intramolecular KIE will still reflect the isotope effect of the bond-breaking step.

Consider the deprotonation of a ketone where a complex between the ketone and the base is formed prior to the proton transfer:

Scenario 1: Proton transfer is rate-determining. In this case, both the intermolecular and intramolecular KIEs will be significant, as the C-H/C-D bond is broken in the slowest step.

Scenario 2: Formation of the ketone-base complex is rate-determining. Here, the intermolecular KIE will be close to 1, as the rate is not dependent on the isotopic substitution at the α-carbon. The intramolecular KIE, however, will still be large because it reflects the partitioning of the intermediate complex to the two possible enolate products, a step that involves C-H/C-D bond cleavage.

While specific studies directly comparing intermolecular and intramolecular KIEs for this compound are not extensively documented in readily available literature, the principles can be applied to its deprotonation. For instance, if the deprotonation of 2-butanone by a bulky base involves a rate-determining formation of an encounter complex, a low intermolecular KIE would be expected. Conversely, a significant intramolecular KIE would still be observed in a suitably designed substrate, providing evidence for the multi-step nature of the deprotonation process.

Computational Chemistry and Theoretical Investigations of Deuterated Butanone

Quantum Chemical Calculations for Structural and Energetic Analysis

Quantum chemical calculations are fundamental in elucidating the structural and energetic properties of molecules like 2-butanone-4,4,4-d3. These computational methods provide insights into molecular geometries, vibrational frequencies, and relative energies of different conformers, which are crucial for understanding the molecule's behavior.

Theoretical studies often employ various levels of theory to predict molecular structures and energies. For instance, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and coupled-cluster theory, such as DLPNO-CCSD(T), are utilized to obtain accurate reference values for conformational energies. dntb.gov.ua Experimental results for similar ketones like propanal and non-deuterated 2-butanone (B6335102) have shown that the most stable conformation has an eclipsed orientation of the carbonyl group and the methyl group. nih.gov This preference is attributed to the minimization of steric repulsion and the influence of bond dipole interactions. nih.gov

For 2-butanone, computational studies have identified different conformers, such as the syn and gauche forms, with the syn conformer (where the methyl groups are eclipsed) being the global minimum. nih.gov The energy difference between these conformers is a key parameter that can be precisely calculated using high-level quantum chemical methods. These calculations are essential for benchmarking more computationally efficient methods like Density Functional Theory (DFT). dntb.gov.ua

The following table presents a comparison of conformational energies for 2-butanone calculated by different theoretical methods, which serves as a benchmark for understanding the energetic landscape of its deuterated analogue.

| Computational Method | Conformational Energy Difference (kcal/mol) | Reference |

|---|---|---|

| MM3-96 | 1.28 | dntb.gov.ua |

| MMFF94 | 1.30 | dntb.gov.ua |

| B3LYP | 0.69 | dntb.gov.ua |

| MP2 | 0.35 | dntb.gov.ua |

| DLPNO-CCSD(T) | Reference Value | dntb.gov.ua |

Density Functional Theory (DFT) Applications for Reaction Pathways and Selectivity

Density Functional Theory (DFT) is a widely used computational tool to investigate reaction mechanisms, pathways, and selectivity in chemical reactions involving ketones like 2-butanone. DFT calculations, often combined with dispersion corrections (e.g., DFT-D3), provide a balance between accuracy and computational cost, making them suitable for studying complex reaction networks. rsc.orgrsc.org

DFT has been instrumental in understanding the various reaction pathways available to ketones. For example, in the context of iridium-catalyzed reductive amination, DFT calculations have been used to map out the potential energy surfaces for the condensation of 2-butanone with an amine, followed by hydrogenation. rsc.org These calculations help identify key intermediates and transition states, explaining the observed selectivity and reactivity. rsc.org The calculations can reveal how different ligands on the metal catalyst influence the reaction pathway and the final product distribution. rsc.orgacs.org

In the study of the vapor-phase deoxydehydration of 2,3-butanediol (B46004) to produce butenes, DFT calculations were employed to verify the plausible reaction mechanism. oup.com These calculations can help to distinguish between different proposed routes and to understand the role of the catalyst in each step. oup.com Similarly, DFT has been used to study the selective activation of C(sp3)–H bonds in ketones by rhodium and iridium complexes, revealing how different intermediates drive the reaction through distinct pathways. acs.org

The table below summarizes the application of DFT in studying reactions involving 2-butanone and similar ketones.

| Reaction Type | DFT Functional/Method | Key Findings | Reference |

|---|---|---|---|

| Iridium-Catalyzed Reductive Amination | Not Specified | Identified reaction pathways and explained selectivity based on catalyst structure. | rsc.org |

| Deoxydehydration of 2,3-Butanediol | Not Specified | Verified the plausible reaction mechanism for butene production. | oup.com |

| C-H Bond Activation | Not Specified | Explained diverse and selective behavior of Rh and Ir complexes with ketones. | acs.org |

| Glycerol Hydrogenolysis | GGA-PBE with Grimme D3 | Refined reaction profiles to accurately determine selectivity. | rsc.org |

| Keteniminium Cyclization | ωB97X-D/def2-SVP and ωB97X-D/def2-TZVPP | Investigated competition between Claisen-type reaction and (2+2) cyclization. | acs.org |

Modeling Intermolecular Interactions and Solvation Effects

Understanding the interactions between this compound and solvent molecules is crucial for predicting its behavior in solution. Computational modeling provides a molecular-level picture of these interactions, including hydrogen bonding and dispersion forces, and their impact on the solvation process.

Hydrogen bonding plays a significant role in the solvation of ketones. In protic solvents like water or alcohols, the carbonyl oxygen of 2-butanone acts as a hydrogen bond acceptor. rsc.orgresearchgate.net The strength and geometry of these hydrogen bonds can influence reaction rates and equilibria. For instance, in the hydrogenation of 2-butanone, hydrogen bonding with water stabilizes the transition state, significantly lowering the activation barrier. researchgate.net

Computational studies on similar systems, like 4-hydroxy-2-butanone (B42824), have shown that water molecules can form complex hydrogen-bonded networks around the solute. uva.esresearchgate.net These studies reveal that the solute molecule can adapt its conformation to accommodate the water scaffold, and the polar functional groups act as nucleation sites for water aggregation. uva.esresearchgate.net Deuteration at the 4-position of 2-butanone is not expected to directly participate in hydrogen bonding but can have subtle secondary effects on the vibrational modes and electronic structure, which might indirectly influence the hydrogen bond strength.

The interaction of 2-butanone with methanol (B129727) has been studied using supersonic jet infrared absorption spectroscopy and theoretical calculations. rsc.org These studies show that methanol can dock on either side of the carbonyl group, and the preference for one side is determined by a balance of steric and dispersion interactions. rsc.org

London dispersion forces, which are attractive interactions arising from temporary fluctuations in electron density, are important in ketone-solvent complexes, especially in nonpolar or weakly polar solvents. rsc.orgacs.org While often weaker than hydrogen bonds, dispersion interactions can significantly influence the structure and stability of these complexes. rsc.org

Dispersion-corrected DFT methods, such as B3LYP-D3, are essential for accurately modeling these interactions. rsc.orgresearchgate.net Studies on the interaction of 2-butanone with methanol have shown that while the primary intermolecular energy balance is not strongly affected by the D3 correction, it plays a crucial role in stabilizing certain conformers. rsc.org In the context of enantioselective reactions, such as the Corey–Bakshi–Shibata reduction, London dispersion interactions have been shown to be as important as steric repulsion in determining the enantioselectivity for ketones like 2-butanone. researchgate.net

The solvation free energy of a molecule is determined by the sum of electrostatic and non-electrostatic (including dispersion) interactions with the solvent. mdpi.com Molecular dynamics simulations can be used to calculate these energies and understand the solubility of ketones in different solvents. mdpi.com

Conformational Analysis and Adaptability in Flexible Deuterated Molecules

The flexibility of the butyl chain in 2-butanone allows it to adopt various conformations. nih.gov The study of these conformations and the energy barriers between them is essential for understanding the molecule's dynamic behavior. Deuteration can subtly influence the conformational preferences and dynamics.

Computational methods are powerful tools for performing conformational analysis. dntb.gov.uanih.gov By systematically exploring the potential energy surface, different stable conformers and the transition states connecting them can be identified. For 2-butanone, the eclipsed orientation of the carbonyl bond and the terminal methyl group is the global minimum, with other conformers being higher in energy. nih.gov

The adaptability of flexible molecules in response to their environment, such as solvation, is a key area of research. uva.es Studies on 4-hydroxy-2-butanone have demonstrated that the molecule's heavy-atom skeleton can reshape to effectively accommodate water molecules. uva.esresearchgate.net This conformational adaptability is driven by the balance between the energy cost of deforming the monomer and the energy gain from forming intermolecular interactions. uva.es This principle also applies to this compound, where the molecule's conformation can be influenced by its interactions with solvent molecules or its binding to a catalyst surface. The presence of deuterium (B1214612) atoms may lead to minor changes in the vibrational frequencies and zero-point energies, which could slightly alter the relative stabilities of different conformers.

Applications of 2 Butanone 4,4,4 D3 in Chemical and Biomedical Research

Isotopic Tracing and Metabolic Pathway Elucidation

The use of stable isotopes as tracers has revolutionized the study of biological systems. 2-Butanone-4,4,4-d3, with its deuterium-labeled methyl group, is an effective tool for tracking the fate of molecules in complex biological environments.

Applications in Metabolomics and Systems Biology

Metabolomics, the comprehensive study of small molecules within a biological system, heavily relies on isotopic labeling for accurate quantification and pathway analysis. ualberta.ca Deuterated compounds like this compound can be used as internal standards in mass spectrometry-based metabolomics to improve the accuracy and precision of metabolite quantification. beilstein-journals.org

By introducing this compound into a biological system, researchers can trace the metabolic fate of the butanone skeleton. The deuterium (B1214612) label acts as a unique signature, allowing for the differentiation of the administered compound and its metabolites from their endogenous, non-labeled counterparts. This approach is invaluable for elucidating complex metabolic networks and understanding how these pathways are altered in disease states. For instance, proposed metabolic pathways for 2-butanone (B6335102) involve its conversion to 3-hydroxy-2-butanone, which can then be further metabolized. nih.gov Using the deuterated form allows for unambiguous tracking of these transformations.

Table 1: Research Findings in Metabolomics

| Research Area | Application of Deuterated Compounds | Key Findings |

|---|---|---|

| Metabolome Profiling | Use of isotope-labeled reagents for comparative metabolomics. ualberta.ca | Significantly increases detection sensitivity and improves quantification accuracy. ualberta.ca |

| Biomarker Discovery | Analysis of metabolomes to identify potential disease biomarkers. ualberta.ca | Isotopic labeling helps in the detailed characterization of metabolomes. ualberta.ca |

Pharmacokinetic and ADME Studies with Deuterated Tracers

Pharmacokinetic studies, which examine the Absorption, Distribution, Metabolism, and Excretion (ADME) of a drug, are critical in drug development. chelatec.com Deuterated compounds, including derivatives of this compound, serve as powerful tracers in these studies. medchemexpress.commedchemexpress.com The use of radiolabeled compounds is a gold standard for analyzing pharmacokinetics and measuring tissue concentrations. chelatec.com

Development of Deuterated Therapeutics and Drug Candidates

The "deuterium switch" is a strategy in medicinal chemistry where hydrogen atoms at sites of metabolic vulnerability in a drug molecule are replaced with deuterium. nih.gov This can lead to significant improvements in the drug's pharmacokinetic profile. This compound can serve as a deuterated building block in the synthesis of more complex drug candidates.

Impact of Deuteration on Metabolic Stability and Half-Life

The primary motivation for deuterating drugs is to enhance their metabolic stability. juniperpublishers.cominformaticsjournals.co.in Many drugs are broken down by cytochrome P450 enzymes in the liver, a process that often involves the cleavage of C-H bonds. researchgate.net By replacing a hydrogen atom with a deuterium atom at a metabolically active site, the rate of this enzymatic cleavage can be slowed down due to the kinetic isotope effect. beilstein-journals.orgwikipedia.org This reduced rate of metabolism leads to a longer drug half-life in the body, which can allow for less frequent dosing and a more consistent therapeutic effect. juniperpublishers.comresearchgate.net

For example, the deuteration of the drug tetrabenazine (B1681281) to create deutetrabenazine resulted in a longer half-life and a more favorable side-effect profile, leading to its FDA approval. selvita.comdovepress.com

Table 2: Effects of Deuteration on Drug Properties

| Drug | Effect of Deuteration | Reference |

|---|---|---|

| Paroxetine (CTP-347) | Decreased inactivation of CYP2D6, potentially reducing drug-drug interactions. selvita.com | selvita.com |

| Dextromethorphan (AVP-786) | Less susceptible to CYP2D6-catalyzed metabolism, allowing for lower dosage of accompanying quinidine. selvita.com | selvita.com |

| Tetrabenazine (Deutetrabenazine) | Slowed rate of metabolism, prolonging plasma half-life and reducing dosing frequency. selvita.comdovepress.com | selvita.comdovepress.com |

| Ivacaftor | Differentiated pharmacokinetics for potential clinical development. nih.gov | nih.gov |

| JNJ-38877605 | Decreased formation of toxic metabolites and improved metabolic stability. dovepress.com | dovepress.com |

Precision Deuteration in Drug Discovery

Precision deuteration involves the selective placement of deuterium atoms at specific molecular positions to optimize a drug's properties. repec.orgresearchgate.net This targeted approach requires sophisticated synthetic methods to create deuterated building blocks, such as this compound, with high isotopic purity. repec.orgnih.gov The goal is to improve the metabolic profile of a drug without altering its pharmacological activity. selvita.com

The development of methods for regio- and stereoselective deuteration is an active area of research. repec.orgresearchgate.net These methods allow chemists to introduce deuterium with high precision, avoiding the formation of isotopic impurities that could compromise the pharmacokinetic properties of the final drug candidate. nih.gov The ability to synthesize complex, precisely deuterated molecules is crucial for the continued success of the deuterium-switching strategy in drug discovery. researchgate.net

Advanced Materials Science Applications of Deuterated Organic Compounds

The unique properties of the C-D bond also make deuterated organic compounds valuable in the field of materials science. scielo.org.mxsci-hub.se The substitution of hydrogen with deuterium can influence the physical and chemical properties of materials, leading to enhanced performance in various applications. researchgate.net

In polymer science, for instance, deuteration is an important design factor. The stronger C-D bond can lead to more stable active layer materials in optoelectronic devices. scielo.org.mx Neutron scattering, a powerful technique for studying polymeric structures, relies heavily on the difference in scattering lengths between hydrogen and deuterium. scielo.org.mxresearchgate.net By selectively deuterating parts of a polymer, researchers can create contrast that allows for detailed structural analysis. While specific applications of this compound in this area are not extensively documented, its nature as a deuterated organic building block suggests its potential for incorporation into novel polymers and other advanced materials where enhanced stability or specific analytical properties are desired.

Table 3: Chemical Compounds Mentioned

| Compound Name | |

|---|---|

| This compound | |

| 3-hydroxy-2-butanone | |

| Deutetrabenazine | |

| Dextromethorphan | |

| Ivacaftor | |

| JNJ-38877605 | |

| Paroxetine | |

| Quinidine | |

| Tetrabenazine |

Environmental Analysis and Synthetic Intermediate Roles in Research

The isotopic labeling of 2-butanone with deuterium at the 4-position (this compound) imparts a specific mass shift, making it a valuable tool in analytical and synthetic chemistry. Its applications in these fields are primarily centered on its use as an internal standard for environmental monitoring and as a specialized intermediate in the synthesis of more complex molecules.

In environmental analysis, particularly in methods involving mass spectrometry, the use of deuterated standards is crucial for accurate quantification. This compound, along with other deuterated volatile organic compounds (VOCs), serves as a deuterated monitoring compound (DMC). These compounds are added to environmental samples before analysis to assess the efficiency and precision of the analytical method. nemc.us Because DMCs have nearly identical chemical and physical properties to their non-deuterated (native) counterparts, they behave similarly during sample preparation, extraction, and analysis. However, they can be distinguished by their higher mass in a mass spectrometer. nemc.us

The U.S. Environmental Protection Agency (EPA) Contract Laboratory Program (CLP) utilizes deuterated compounds to monitor method performance. nemc.us For instance, deuterated analogs of volatile compounds are used to check recovery rates in water and soil samples. epa.gov While specific documents often list 2-Butanone-d5, the principle applies to other deuterated forms like this compound. nemc.usepa.gov The use of DMCs is considered advantageous as they are not naturally found in environmental samples, providing a clear baseline for recovery assessment and offering potential cost savings over other methods. nemc.us

Table 1: Application of Deuterated 2-Butanone in Environmental Analysis

| Parameter | Description | Research Finding/Application |

|---|---|---|

| Compound Type | Deuterated Monitoring Compound (DMC) | Used to monitor the performance of analytical methods for volatile organic compounds. nemc.us |

| Analytical Technique | Gas Chromatography/Mass Spectrometry (GC/MS) | Typically elutes just before the native compound and is distinguished by its higher mass. nemc.us |

| Purpose | Method Performance Assessment | Provides data on the recovery and precision for the corresponding native analyte (2-Butanone). nemc.us |

| Sample Matrices | Water and Soil | Deuterated ketones are used to determine analyte recovery in various environmental samples. epa.gov |

As a synthetic intermediate, this compound is a building block for creating more complex isotopically labeled molecules. eurisotop.com Its utility lies in the introduction of a trideuteromethyl group (CD3) into a target structure. This is particularly relevant in mechanistic studies and in the synthesis of internal standards for pharmacokinetic research. The presence of the stable isotope label allows researchers to trace the metabolism of a drug or xenobiotic without altering its fundamental chemical behavior. googleapis.com

The reactivity of this compound is analogous to that of standard 2-butanone. It can undergo reactions typical of ketones, such as aldol (B89426) condensations, reductions, and reactions with organometallic reagents, to build larger molecular frameworks. For example, its non-deuterated analog, 4-hydroxy-2-butanone (B42824), is used in the synthesis of fused benzazepines and other pharmaceutically active molecules. betterchemtech.comlookchem.com By extension, this compound can be used in similar synthetic routes to produce deuterated versions of these final products. Additionally, research has utilized this compound to study the photochemistry of acyclic ketones. americanchemicalsuppliers.com

Table 2: this compound as a Synthetic Intermediate

| Property/Application | Description |

|---|---|

| Chemical Formula | CD3CH2COCH3 sigmaaldrich.com |

| Isotopic Purity | Typically available with 99 atom % D. sigmaaldrich.comcdnisotopes.com |

| Primary Role | Introduction of a trideuteromethyl (CD3) group into a target molecule. eurisotop.com |

| Research Fields | Mechanistic studies, drug metabolism research, photochemical studies. googleapis.comamericanchemicalsuppliers.com |

| Key Reactions | Serves as a precursor in syntheses analogous to those involving unlabeled 2-butanone or its derivatives. betterchemtech.comlookchem.com |

Table 3: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Butanone |

| 2-Butanone-d5 |

| 4-hydroxy-2-butanone |

Future Directions and Emerging Research Avenues for Deuterated Butanone

Innovations in Cost-Effective and Efficient Deuteration Technologies

The development of cost-effective and efficient methods for producing deuterated compounds is paramount for their widespread application. Traditional methods for deuterium (B1214612) incorporation, such as acid- or base-catalyzed exchange of enolizable protons, can be inefficient and may not be suitable for all positions in a molecule. unam.mx

Recent advancements have focused on developing more versatile and sustainable deuteration protocols. For instance, researchers have developed a superacid-catalyzed method for the α-deuteration of ketones using D₂O, which boasts high deuteration efficiency (up to 99%) and a broad substrate scope. rsc.orgrsc.org This method is notable for its simple manipulation and avoidance of toxic reagents. rsc.org Another innovative approach involves the use of pyrrolidine (B122466) as a catalyst with D₂O as the deuterium source, providing a simple and cost-effective route to α-position deuterated carbonyl compounds with high deuterium incorporation. nih.gov

Furthermore, the development of continuous flow systems, such as the H-Cube Mini Plus and H-Cube Pro, offers a streamlined approach to deuteration by generating high-purity deuterium gas from the electrolysis of D₂O. thalesnano.com These systems overcome the drawbacks of conventional methods that often require high pressure and special catalysts. thalesnano.com Iron-catalyzed reductive deuteration using cost-effective DMSO-d6 as the deuterium source has also emerged as an efficient method for synthesizing deuterated alcohols and amines from ketones and imines. nih.govacs.org

The table below summarizes some of the innovative deuteration technologies applicable to ketones like 2-butanone (B6335102).

| Technology | Deuterium Source | Catalyst/Mediator | Key Advantages |

| Superacid Catalysis | D₂O | [Ph₃C]⁺[B(C₆F₅)₄]⁻ | High efficiency, broad scope, simple manipulation rsc.orgrsc.org |

| Organocatalysis | D₂O | Pyrrolidine | Cost-effective, high deuterium incorporation nih.gov |

| Continuous Flow System | D₂O | H-Cube Systems | Effortless deuteration, high purity D₂ gas thalesnano.com |

| Iron-Catalyzed Reduction | DMSO-d6 | Iron complex | Cost-effective deuterium source, high D-incorporation nih.govacs.org |

| Lewis Acid Catalysis | D₂O | B(C₆F₅)₃ | Efficient for bioactive carbonyls, protecting-group-free nih.gov |

| Electrochemical Methods | D₂O | Pd/SPC | Promising for producing various deuterated compounds researchgate.net |

Advancements in Spectroscopic and Analytical Methodologies

The accurate characterization of deuterated compounds is crucial for their use in research and various applications. While conventional techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are widely used, they have limitations. brightspec.com For example, MS can struggle to distinguish between isotopomers of the same mass, and NMR often requires significant sample quantities and complex data analysis. brightspec.com

To address these challenges, new analytical strategies are being developed. A combined approach using liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy has been proposed for the comprehensive evaluation of isotopic enrichment and structural integrity of deuterated compounds. rsc.org This method allows for the calculation of isotopic purity and confirmation of the labeled positions. rsc.org

Furthermore, deuterium-induced NMR isotope shifts of quaternary ¹³C resonances are being utilized to quantify the degree of isotope labeling at specific molecular sites, which is particularly useful for non-specifically deuterated compounds. nih.gov Molecular Rotational Resonance (MRR) spectroscopy is also emerging as a powerful tool for the rapid and direct site-specific analysis of deuterated compounds, overcoming some of the challenges associated with MS and NMR. brightspec.com

Deuterium metabolic imaging (DMI) is a promising in vivo 3D magnetic resonance-based method to map the metabolism of deuterated substrates. nih.govmdpi.com The low natural abundance of deuterium allows for the detection of administered deuterated compounds with minimal background signal. mdpi.com

Expanding the Scope of Kinetic Isotope Effect Studies

The kinetic isotope effect (KIE) is a fundamental tool for elucidating reaction mechanisms. wikipedia.org The replacement of hydrogen with deuterium can significantly alter reaction rates, providing valuable insights into the rate-determining steps of a chemical transformation. wikipedia.orgportico.org

For 2-butanone, KIE studies can be particularly informative. For instance, NMR spectroscopy has been used to monitor the enolization of butanone and calculate the primary and secondary isotope effects for this reaction, offering insights into the reaction mechanism. acs.org However, one study noted a lack of KIE in the formation of 2-butanone from 2,3-butanediol (B46004), suggesting that the type of β-carbonyl radical formed influences the effect. nih.gov

Future research will likely involve expanding the scope of KIE studies to a wider range of reactions involving deuterated butanone and its derivatives. This will be crucial for understanding not only fundamental chemical processes but also the metabolic pathways of deuterated compounds in biological systems. nih.gov The development of more sensitive analytical techniques will further enhance the precision of KIE measurements.

A study on the radiation-induced transformations of hydroxyl-containing compounds highlighted a significant KIE for the formation of acetone (B3395972) from 1,2-propanediol, while no such effect was observed for 2-butanone formation from 2,3-butanediol. nih.gov This indicates that the manifestation of the KIE is dependent on the specific reaction pathway and the nature of the intermediates formed. nih.gov

New Frontiers in Computational Modeling of Deuterated Systems

Computational modeling has become an indispensable tool in modern chemistry, providing detailed insights into molecular structures, properties, and reaction dynamics. researchgate.netnih.gov For deuterated systems, computational methods can be used to predict KIEs, model reaction pathways, and understand the influence of deuterium substitution on molecular behavior. acs.org

A key area of interest is the study of quantum tunneling, a phenomenon where a particle can pass through an energy barrier that it classically should not be able to surmount. wikipedia.orguibk.ac.at Quantum tunneling is particularly relevant for reactions involving the transfer of light particles like protons and deuterons. researchgate.net Computational models, such as those based on semiclassical instanton theory and path-integral molecular dynamics (PIMD), can be used to investigate the contribution of tunneling to reaction rates. researchgate.net These studies have shown that tunneling is a significant factor in hydrogen transfer reactions but is substantially suppressed in analogous deuterium systems due to the increased mass. researchgate.net

In the context of DNA, it has been proposed that quantum tunneling of protons within hydrogen bonds could be a mechanism for spontaneous mutations. surrey.ac.uk Computational modeling using density functional theory can help to calculate the potential energy surfaces and tunneling rates for such processes. surrey.ac.uk By extension, similar computational approaches could be applied to understand the behavior of deuterated ketones in biological environments.

Therapeutic and Diagnostic Potential of Advanced Deuterated Ketones

The modification of a drug's metabolic profile through deuteration is a promising strategy in pharmaceutical development. researchgate.netacs.org By replacing hydrogen atoms at metabolically vulnerable sites with deuterium, it is possible to slow down the rate of metabolism, leading to improved pharmacokinetic properties and potentially reduced toxicity. portico.orgnih.gov This approach has led to the development and approval of deuterated drugs like deutetrabenazine. musechem.com

Deuterated ketones, including derivatives of 2-butanone, could have significant therapeutic and diagnostic potential. In diagnostics, deuterium-labeled compounds are used as tracers in metabolic studies and for monitoring drug metabolism using techniques like NMR and mass spectrometry. clearsynth.comisowater.com For example, deuterated compounds can be administered to patients, and the subsequent analysis of their metabolic products can provide information about various diseases and organ function. isowater.com

Q & A

What are the recommended storage and handling protocols for 2-Butanone-4,4,4-d3 to ensure isotopic integrity and laboratory safety?

Basic:

Store this compound in a cool, dry, and well-ventilated area, separated from inorganic reagents and other organic compounds. Follow the "organic reagent" classification, which requires grouping by functional groups (e.g., ketones) to avoid cross-contamination . Use airtight glass containers to prevent deuterium exchange with atmospheric moisture.

Advanced:

For long-term isotopic stability, store at ≤−20°C under inert gas (e.g., argon). Monitor deuterium content via <sup>2</sup>H NMR or mass spectrometry (MS) every 6 months. When handling, use glove boxes for air-sensitive experiments to minimize isotopic dilution. For high-precision studies, validate purity using gas chromatography-mass spectrometry (GC-MS) with deuterium-specific calibration standards .

How can researchers synthesize this compound with high isotopic enrichment (>98 atom% D)?

Basic:

A common route involves deuterium exchange using deuterated precursors. For example:

- Deuterated ethanol-d6 can be oxidized to 2-Butanone-4,4,4-d3 via a two-step process: (1) catalytic deuteration of acetylene to form CH3CD2OH, followed by (2) oxidation with Jones reagent (CrO3/H2SO4) .

Advanced:

Optimize isotopic enrichment via kinetic isotope effect (KIE) studies during synthesis. For example, use deuterium-labeled Grignard reagents (e.g., CD3MgBr) in ketone formation reactions. Monitor reaction progress with in situ <sup>2</sup>H NMR to identify incomplete deuteration stages. Post-synthesis, purify via distillation under reduced pressure (boiling point: ~79.6°C for non-deuterated 2-butanone; adjust for isotopic mass differences) .

What analytical techniques are most effective for quantifying this compound in complex biological matrices?

Basic:

Use GC-MS with a deuterium-specific selected ion monitoring (SIM) mode. For example, monitor m/z 45 (CD3<sup>+</sup>) and compare against non-deuterated 2-butanone (m/z 43, CH3<sup>+</sup>) .

Advanced:

For trace-level detection in metabolomics, employ liquid chromatography-tandem MS (LC-MS/MS) with a deuterium-enriched internal standard (e.g., 2-Butanone-4,4,4-d3-<sup>13</sup>C4). Calibrate using a standard addition method to account for matrix effects. Validate precision with ≤5% relative standard deviation (RSD) across triplicate runs .

How should researchers design experiments to track this compound in metabolic pathway studies?

Advanced: